(4-Methoxy-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate
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Overview
Description
(4-Methoxy-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.198 . This compound is characterized by its achiral nature and lack of defined stereocenters . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Methoxy-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate involves several steps. One common synthetic route includes the reaction of 4-methoxyphenol with phosgene to form 4-methoxyphenyl chloroformate. This intermediate is then reacted with methylamine to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(4-Methoxy-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
(4-Methoxy-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (4-Methoxy-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(4-Methoxy-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate can be compared with similar compounds such as:
(4-Methoxy-3,6-dioxo-cyclohexa-1,4-dienylmethyl)-triphenyl-phosphonium chloride: This compound has a similar core structure but different functional groups, leading to distinct chemical properties and applications.
(4-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl N-methylcarbamate: Another similar compound with slight variations in its structure, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
50827-61-7 |
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Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C10H11NO5/c1-11-10(14)16-5-6-3-8(13)9(15-2)4-7(6)12/h3-4H,5H2,1-2H3,(H,11,14) |
InChI Key |
BHHSNSZCPGLDIX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC1=CC(=O)C(=CC1=O)OC |
Origin of Product |
United States |
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